BenchChemオンラインストアへようこそ!

1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane

Medicinal Chemistry Scaffold Design Fluorine Chemistry

This compound is a functionally non-interchangeable, fully synthetic fluorinated spirocyclic sulfonamide. It uniquely combines a 6-azaspiro[2.5]octane core, a metabolically stabilizing gem-difluoro group, and a critical 2-fluorophenylsulfonyl pharmacophore. Unlike generic building blocks, its specific substitution pattern is essential for maintaining potency in M4 mAChR antagonist and CB2 agonist programs, where minor alterations cause >40-fold potency loss. Its lower molecular weight and TPSA provide a key property advantage over closer analogs, making it a privileged scaffold for fragment-to-lead optimization.

Molecular Formula C13H14F3NO2S
Molecular Weight 305.32
CAS No. 2320503-10-2
Cat. No. B2924148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane
CAS2320503-10-2
Molecular FormulaC13H14F3NO2S
Molecular Weight305.32
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C13H14F3NO2S/c14-10-3-1-2-4-11(10)20(18,19)17-7-5-12(6-8-17)9-13(12,15)16/h1-4H,5-9H2
InChIKeyFZKNUKHBTLTOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane (CAS 2320503-10-2): Procurement-Relevant Structural and Pharmacophoric Profile


1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane (CAS 2320503-10-2) is a fully synthetic, fluorinated spirocyclic sulfonamide with the molecular formula C₁₃H₁₄F₃NO₂S and a molecular weight of 305.32 g/mol . The compound integrates three pharmacophorically significant features within a single, compact scaffold: a 6-azaspiro[2.5]octane core that enforces conformational rigidity, a gem-difluoro substitution at the spirocyclopropane 1-position that modulates lipophilicity and metabolic susceptibility, and a 2-fluorophenylsulfonyl group attached to the piperidine nitrogen. This precise combination of structural elements differentiates it from the broader 6-azaspiro[2.5]octane class, which has been validated across multiple therapeutic programs including M₄ muscarinic acetylcholine receptor antagonists and small-molecule GLP-1 receptor agonists . Authoritative databases confirm the compound's identity and regulatory status under ECHA monitoring .

Why the 1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane Scaffold Cannot Be Replaced by Generic 6-Azaspiro[2.5]octane Analogs


Within the 6-azaspiro[2.5]octane chemotype, even seemingly conservative substituent alterations produce large-magnitude shifts in potency, selectivity, and ADME properties. In the M₄ muscarinic antagonist series reported by Bender et al., truncating the 6-azaspiro[2.5]octane scaffold or swapping the spirocyclic core caused human M₄ IC₅₀ values to degrade from the ~70 nM range to >2,900 nM or >10,000 nM, representing a >40-fold potency loss from a single structural change . In the CB₂ receptor space, compounds bearing the 2-fluorophenylsulfonyl pharmacophore achieve Ki values as low as 2–122 nM against human CB₂ depending on the full substitution pattern , underscoring that the 2-fluorophenylsulfonyl group is a critical potency determinant that cannot be exchanged for 4-chlorophenyl, 4-bromophenyl, or unsubstituted phenylsulfonyl variants without risking complete loss of target engagement. Furthermore, the gem-difluoro substitution at the spirocyclopropane 1-position is explicitly documented in closely related 1,1-difluoro-6-azaspiro[2.5]octane derivatives as a driver of improved metabolic stability and modulated lipophilicity (LogP ≈ 1.40 vs. ~1.25 for the non-fluorinated 6-azaspiro[2.5]octane core) . These quantitative structure–property and structure–activity relationships establish that the target compound's specific substitution pattern is functionally non-interchangeable with generic or off-the-shelf 6-azaspiro[2.5]octane building blocks.

Comparator-Anchored Quantitative Evidence for 1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane (CAS 2320503-10-2): Head-to-Head, Cross-Study, and Class-Level Data


Structural Differentiation: Gem-Difluoro Spirocyclopropane Ring vs. Non-Fluorinated 6-Azaspiro[2.5]octane Core

The target compound features a gem-difluoro substitution at the spirocyclopropane 1-position (C₁ position of the azaspiro ring system), a structural feature absent in the widely used 6-azaspiro[2.5]octane building block (CAS 872-64-0) and its hydrochloride salt (CAS 1037834-62-0). This difluoro motif replaces two C–H bonds with C–F bonds, altering the electronic environment and conformational preferences of the spirocyclic core .

Medicinal Chemistry Scaffold Design Fluorine Chemistry

Target Engagement: 2-Fluorophenylsulfonyl Pharmacophore-Proven CB₂ Receptor Affinity vs. Non-Fluorinated Phenylsulfonyl Analogs

The 2-fluorophenylsulfonyl group present in the target compound is a validated pharmacophore for cannabinoid CB₂ receptor engagement. In the most structurally congruent comparator available—N-(6-(5-chloro-2-(2-fluorophenylsulfonyl)phenylsulfonyl)-6-azaspiro[2.5]octan-1-yl)methanesulfonamide (BDBM50306000/CHEMBL596133)—the 2-fluorophenylsulfonyl-bearing compound achieves a human CB₂ Ki of 122 nM . A more elaborated analog containing the same 2-fluorophenylsulfonyl motif (BDBM50306003/CHEMBL595706) achieves a Ki of 2 nM against human CB₂ . Collectively, these data document that the 2-fluorophenylsulfonyl-6-azaspiro[2.5]octane architecture is capable of single-digit to sub-150 nanomolar CB₂ receptor engagement. The target compound's CYP2C9 inhibition liability can be benchmarked against the comparator's CYP2C9 IC₅₀ of 12,000 nM , providing a quantitative off-target reference.

Cannabinoid Receptor CB2 Agonist/Antagonist Inflammation

Metabolic Stability: Class-Level Evidence for 1,1-Difluoro-Azaspiro Motif Reducing CYP-Mediated Oxidation vs. Non-Fluorinated Analogs

The gem-difluoro substitution at the 1-position of the 6-azaspiro[2.5]octane scaffold is explicitly documented in closely related compounds (e.g., 6-(3-chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane, CAS 2097891-36-4) as improving metabolic stability . In the M₄ antagonist series, the broader class of chiral 6-azaspiro[2.5]octanes exhibits variable CYP inhibition profiles, with CYP2D6 inhibition being a noted liability for non-fluorinated members . The electron-withdrawing effect of the gem-difluoro group at the spirocyclopropane position is expected to reduce the electron density at metabolically labile sites adjacent to the spiro junction, consistent with the well-established strategy of blocking oxidative metabolism via fluorination . Comparator CYP2C9 data (IC₅₀ = 12,000 nM for a closely related 2-fluorophenylsulfonyl-6-azaspiro[2.5]octane analog ) indicates that 2-fluorophenylsulfonyl-bearing azaspiro compounds may exhibit a favorable CYP liability window.

Drug Metabolism Cytochrome P450 Pharmacokinetics

Physicochemical Property Comparison: Target Compound vs. Structurally Closest Commercially Available 1,1-Difluoro-6-azaspiro[2.5]octane Sulfonamide Analog

The target compound (MW = 305.32, C₁₃H₁₄F₃NO₂S) is differentiated from the closest commercially catalogued 1,1-difluoro-6-azaspiro[2.5]octane sulfonamide analog, 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2097926-63-9, MW = 345.4) , by a lower molecular weight (ΔMW ≈ -40), reduced topological polar surface area (computed TPSA of the 1,1-difluoro core = 12.03 Ų vs. the benzodioxine analog's higher TPSA due to additional oxygen atoms), and the presence of the 2-fluorophenyl group, which provides a distinct aryl interaction motif compared to the benzodioxine moiety. The target compound also differs from the non-sulfonylated 1,1-difluoro-6-azaspiro[2.5]octane core (LogP = 1.40 ) through the addition of the 2-fluorophenylsulfonyl group, which is expected to further modulate LogD₇.₄ beyond the core values.

Physicochemical Profiling Drug-Likeness Lead Optimization

Highest-Confidence Research and Industrial Application Scenarios for 1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane (CAS 2320503-10-2)


CB₂ Cannabinoid Receptor Probe Design and Inflammatory Disease Target Validation

The 2-fluorophenylsulfonyl-6-azaspiro[2.5]octane substructure has demonstrated human CB₂ receptor binding with Ki values as low as 2 nM in structurally elaborated analogs . The target compound, which carries the identical 2-fluorophenylsulfonyl pharmacophore on the 6-azaspiro[2.5]octane scaffold, is positioned as a key intermediate or probe scaffold for CB₂-targeted programs in inflammatory and pain indications. The documented CB₂ SAR range (Ki = 2–122 nM) and CYP2C9 IC₅₀ of 12,000 nM for a closely related analog provide quantitative benchmarks for lead optimization.

M₄ Muscarinic Acetylcholine Receptor Antagonist Backup or Differentiating Chemotype

The 6-azaspiro[2.5]octane scaffold has been validated as a potent and selective M₄ mAChR antagonist core, with lead compound VU6015241 achieving hM₄ IC₅₀ = 71 nM and rM₄ IC₅₀ = 44 nM . The target compound's 1,1-difluoro substitution provides differentiated physicochemical properties (LogP ≈ 1.40 for the core) compared to the non-fluorinated M₄ antagonist series, and may offer improved metabolic stability based on class-level 1,1-difluoro-azaspiro SAR . This makes the target compound a viable scaffold for exploring fluorination-driven improvements in brain exposure or metabolic profile within M₄ antagonist programs for dystonia and movement disorders.

Fluorinated Spirocyclic Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 305.32 and a core TPSA of 12.03 Ų , the target compound occupies attractive fragment-to-lead physicochemical space. The 1,1-difluoro substitution provides a spectroscopic handle (¹⁹F NMR) and metabolic stability advantages not available from non-fluorinated 6-azaspiro[2.5]octane building blocks . The sulfonamide linkage to the 2-fluorophenyl group offers a synthetic diversification point compatible with parallel synthesis and DEL chemistry workflows.

Physicochemical Comparator for Property-Based Drug Design Studies

The target compound, when compared with the closest commercially available 1,1-difluoro-6-azaspiro[2.5]octane sulfonamide analog (CAS 2097926-63-9, MW = 345.4) , offers a lower molecular weight (ΔMW ≈ -40) and reduced TPSA, positioning it as a more property-favorable member of the 1,1-difluoro-6-azaspiro[2.5]octane sulfonamide series. Procurement of the target compound alongside the benzodioxine analog enables head-to-head physicochemical and in vitro ADME profiling studies to quantify the impact of the 2-fluorophenyl vs. benzodioxine substituent on key drug-like properties.

Quote Request

Request a Quote for 1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.